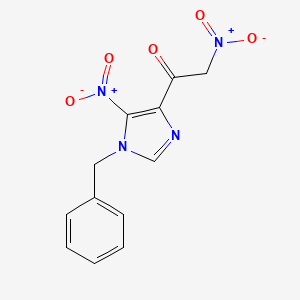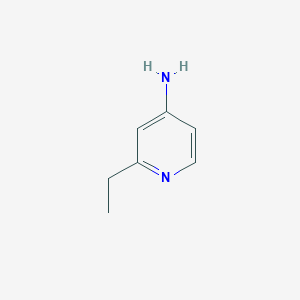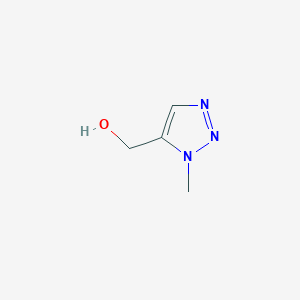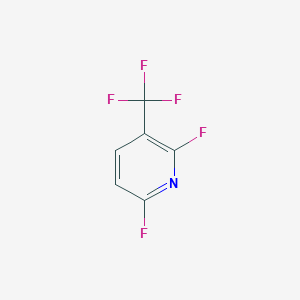
2,6-Difluoro-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)pyridine involves introducing fluorine and trifluoromethyl substituents onto a pyridine ring. Various synthetic routes exist, including fluorination and trifluoromethylation reactions. Researchers have explored different methods to achieve high yields and selectivity in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of This compound is crucial for understanding its properties and reactivity. The pyridine ring provides aromaticity, while the fluorine and trifluoromethyl groups contribute to its unique characteristics. Analyzing bond lengths, angles, and electronic distribution within the molecule helps elucidate its behavior in various environments .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed transformations. Researchers have investigated its reactivity with different reagents and catalysts, leading to the development of novel synthetic methodologies .
Applications De Recherche Scientifique
Synthesis and Functionalization
2,6-Difluoro-3-(trifluoromethyl)pyridine plays a crucial role in the synthesis and functionalization of various compounds. It serves as a key ingredient in the synthesis of polyhalogenated heterocyclic compounds, which are useful in creating multifunctional pyridine derivatives (Benmansour, Chambers, Sandford, McGowan, Dahaoui, Yufit, & Howard, 2001). Additionally, the compound is vital in developing trifluoromethyl-substituted pyridines and quinolines, which have applications in organic synthesis and material science (Schlosser & Marull, 2003).
Organic Chemistry and Material Science
In organic chemistry, this compound contributes significantly to the creation of diverse chemical structures. It's used in reactions such as lithiation and nucleophilic substitution, which are foundational processes in organic synthesis (Benmansour, Chambers, Sandford, Dahaour, & Yufit, 2000). Furthermore, it's instrumental in the synthesis of fluorinated polyimides, which are materials known for their high thermal stability and low dielectric constants, useful in electronic applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
Coordination Chemistry and Biological Applications
In coordination chemistry, this compound is part of the synthesis of complex compounds involving elements like cobalt and zinc. These compounds have potential applications in molecular geometry and catalysis (Koz, Özdemir, Astley, Dinçer, & Astley, 2010). Additionally, the compound is studied for its interactions with DNA and antimicrobial properties, indicating its potential in biomedical research (Vural & Kara, 2017).
Agricultural Chemistry
In the field of agriculture, derivatives of this compound have been incorporated into molecules with significant biological properties, particularly in crop protection. These derivatives have been used in the development of fungicides, herbicides, insecticides, and nematicides (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase .
Mode of Action
In general, fluorinated pyridines can interact with their targets through hydrogen bonding . The trifluoromethyl group attached to the pyridine ring may enhance the compound’s potency towards its target .
Biochemical Pathways
It’s worth noting that fluorinated pyridines can influence various biochemical processes due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Compounds with a -cf3 group attached to a hetero aliphatic ring have shown improved drug potency towards enzyme inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-3-(trifluoromethyl)pyridine. It’s important to note that the compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Analyse Biochimique
Biochemical Properties
2,6-Difluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular function. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under various conditions, but its effects on cellular function can change over time. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential long-term impacts on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the activity and function of the compound, as well as its interactions with other biomolecules. For instance, localization within the nucleus may influence gene expression, while localization within the mitochondria may affect cellular metabolism .
Propriétés
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSKGHWFHZLCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482806 |
Source


|
| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-98-8 |
Source


|
| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)



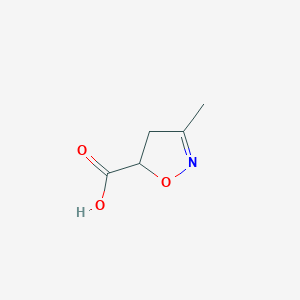

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)


